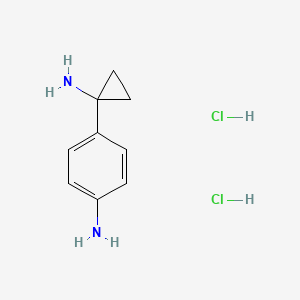

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride

Description

Definition and Nomenclature

This compound is an organic compound that belongs to the class of substituted anilines, specifically characterized by the presence of an aminocyclopropyl substituent at the para position of the benzene ring. The compound exists as a dihydrochloride salt, indicating that two molecules of hydrochloric acid have been incorporated into the structure to form a stable ionic compound with enhanced water solubility and crystalline properties.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 4-(1-aminocyclopropyl)aniline dihydrochloride. Alternative nomenclature systems may refer to this compound as this compound, emphasizing the phenylamine portion of the molecule. The compound is uniquely identified by its Chemical Abstracts Service registry number 1400999-64-5, which serves as a universal identifier in chemical databases and literature.

The molecular formula C₉H₁₄Cl₂N₂ accurately represents the atomic composition of the compound, indicating the presence of nine carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms. This formulation reflects the dihydrochloride salt form, where the two chlorine atoms are present as chloride ions associated with the protonated amine groups.

Historical Context and Discovery

The development and synthesis of this compound emerged from the broader field of cyclopropyl-containing amino acid and amine research. The incorporation of cyclopropyl groups into organic molecules has been a subject of sustained interest due to the unique properties imparted by the three-membered ring system. The historical context of cyclopropyl amino acids and their derivatives can be traced to fundamental research in peptide chemistry and the development of enzyme-resistant compounds.

The synthesis of cyclopropane amino acids and peptides containing cyclopropyl amino acid residues was documented in patent literature, demonstrating the significance of these structural motifs in creating compounds with enhanced stability against enzymatic degradation. This foundational work provided the intellectual framework for the development of related compounds, including substituted anilines bearing cyclopropyl substituents.

The specific synthesis methodology for this compound has been documented in patent literature, indicating systematic approaches to its preparation through multi-step synthetic procedures. The development of efficient synthetic routes for this compound reflects the growing recognition of its potential utility in various chemical applications and the need for reliable preparative methods.

Significance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique structural characteristics and potential applications across multiple research domains. The compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of more complex molecular architectures that incorporate both aromatic and cycloalkyl functionalities.

In the realm of medicinal chemistry research, compounds containing cyclopropyl moieties have demonstrated particular value due to the conformational constraints imposed by the three-membered ring system. These constraints can lead to enhanced selectivity and potency in biological systems, making such compounds attractive candidates for drug development programs. The presence of both primary amine groups in this compound provides multiple sites for further functionalization and derivatization.

The compound has found applications in the synthesis of novel imaging agents, particularly in the development of positron emission tomography ligands. Research has demonstrated the utility of aminocyclopropyl phenyl derivatives in the design and synthesis of imaging agents for lysine-specific demethylase 1, showcasing the compound's relevance in molecular imaging applications.

Contemporary research has also explored the use of cyclopropyl-containing aniline derivatives in materials science applications, where the unique electronic properties of the cyclopropyl group can influence the overall electronic characteristics of polymeric and oligomeric materials. The compound's potential for incorporation into conducting polymers and organic electronic materials represents an emerging area of investigation.

Overview of Structural Features and Unique Chemical Motifs

The molecular structure of this compound encompasses several distinctive chemical motifs that contribute to its unique properties and reactivity profile. The compound features a para-substituted aniline core, where the para position is occupied by a 1-aminocyclopropyl substituent, creating a molecule with both aromatic and aliphatic amine functionalities.

The cyclopropyl ring system represents one of the most distinctive structural features of this compound. The three-membered ring is characterized by significant ring strain, with internal bond angles of approximately 60 degrees, substantially deviated from the ideal tetrahedral angle of 109.5 degrees. This geometric constraint results in unique electronic properties, including increased s-character in the carbon-carbon bonds and distinctive reactivity patterns.

The aniline moiety contributes aromatic character to the molecule, providing a planar, conjugated π-electron system that can participate in various electronic interactions. The para-substitution pattern ensures that the electron-donating properties of the amino group on the benzene ring are transmitted directly across the aromatic system to the cyclopropyl substituent, creating potential for electronic communication between these distinct structural elements.

The dihydrochloride salt form significantly influences the compound's physical and chemical properties. The protonation of both amine groups creates a dicationic species that exhibits enhanced water solubility compared to the free base form. This ionic character also affects the compound's crystalline structure and thermal properties, as evidenced by its solid-state appearance as a pink crystalline material.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Cyclopropyl Ring | Three-membered saturated carbocycle | High ring strain, unique electronic properties |

| Para-substituted Aniline | Benzene ring with amino substituent | Aromatic character, electron-donating properties |

| Primary Amine Groups | Two -NH₂ functionalities | Sites for hydrogen bonding and further derivatization |

| Dihydrochloride Salt | Two chloride counterions | Enhanced water solubility, ionic character |

| Molecular Geometry | Combination of planar aromatic and tetrahedral aliphatic regions | Potential for conformational flexibility and specific binding interactions |

Properties

IUPAC Name |

4-(1-aminocyclopropyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;;/h1-4H,5-6,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSVHHMQHBYZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A common approach to prepare aminocyclopropyl derivatives involves the cyclopropanation of olefinic precursors followed by introduction of the amino group. For 4-(1-Amino-cyclopropyl)-phenylamine, the starting material is often a 4-vinyl aniline or a related substituted aniline derivative.

Cyclopropanation : The vinyl group on the aromatic ring undergoes cyclopropanation typically via Simmons–Smith reaction or metal-catalyzed carbene transfer using diazo compounds. This step forms the cyclopropyl ring fused to the aromatic system.

Amination : Introduction of the amino group on the cyclopropyl ring can be achieved by nucleophilic substitution or reductive amination of cyclopropyl ketones or halides.

Although direct literature on this exact compound is scarce, analogous methods for 1-aminocyclopropyl derivatives have been reported in stereoselective synthesis literature, where cyclic ketones undergo transformations to yield amino-substituted cyclopropanes with high stereoselectivity.

Stereoselective Synthesis Using Cyclic Precursors

Research on stereoselective synthesis of cyclic α-amino acids provides valuable insights into preparing aminocyclopropyl compounds. For example, aldehydes or ketones bearing cyclic structures are used as starting materials to introduce amino and other functional groups stereoselectively.

- The Strecker reaction and its variants can be applied to cyclic ketones to afford aminocyclopropyl derivatives after subsequent hydrolysis and salt formation.

- Diastereomerically pure α-amino carboxyamides can be hydrogenolyzed and hydrolyzed to yield amino-substituted cyclopropyl compounds.

This method allows control over stereochemistry, which is critical for biological activity.

Salt Formation: Dihydrochloride Preparation

Once the free base 4-(1-Amino-cyclopropyl)-phenylamine is synthesized, it is converted into the dihydrochloride salt to improve stability, solubility, and crystallinity.

- The free base is treated with anhydrous hydrogen chloride or hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropanol).

- The reaction is typically performed under cooling to avoid decomposition.

- The dihydrochloride salt precipitates out and is collected by filtration, washed, and dried under vacuum.

This method is standard for amine-containing compounds and ensures the formation of a pure, stable salt form.

Although specific experimental details for 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride are limited in public literature, analogous processes provide a framework for expected reaction conditions and yields.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclopropanation | Vinyl aniline + Simmons–Smith reagent | 0–25 °C | 60–85 | Use Zn-Cu and CH2I2 for carbene source |

| Amination | Reductive amination with NH3 or amine source | Room temp to 50 °C | 70–90 | Catalyst: Pd/C or Raney Ni |

| Salt Formation (Dihydrochloride) | HCl in ethanol or isopropanol | 0–10 °C | >95 | Precipitation of dihydrochloride salt |

- The choice of solvent and temperature critically affects the cyclopropanation step, with tetrahydrofuran (THF) or dichloromethane preferred for better control and yield.

- Use of carbodiimide coupling agents and controlled addition rates can improve purity and yield in related amide formation steps, suggesting that careful reagent addition and temperature control are important.

- Stereoselective methods employing cyclic ketones and Strecker-type reactions offer routes to enantiomerically enriched aminocyclopropyl compounds, which may be adapted for this compound.

- Salt formation is straightforward but requires careful control of acid equivalents and temperature to avoid over-acidification or degradation.

The preparation of this compound involves sophisticated synthetic steps combining cyclopropanation of substituted anilines, amination, and salt formation. While direct literature on this exact compound is limited, analogous methodologies from stereoselective cyclic amino acid synthesis and amine salt preparation provide a comprehensive guide. Optimization of reaction conditions, reagent choice, and purification steps ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride is a cyclopropylamine derivative characterized by the presence of an amino group attached to a cyclopropane ring, which is further substituted with a phenyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Antidepressant Activity

Research indicates that compounds similar to this compound may exhibit antidepressant properties. Cyclopropylamines have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. For instance, cyclopropylamine derivatives have been shown to act as selective serotonin reuptake inhibitors (SSRIs), making them candidates for further exploration in treating depression .

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Another promising application of this compound lies in its potential as an inhibitor of LSD1, an enzyme involved in the demethylation of lysine residues on histones. Inhibition of LSD1 has implications for cancer therapy, as it may reactivate tumor suppressor genes silenced by methylation . This property positions the compound as a potential therapeutic agent in oncology.

Case Study: Antidepressant Effects

A study investigating the antidepressant effects of cyclopropylamine derivatives demonstrated that these compounds could enhance synaptic plasticity and neurogenesis in animal models. The results indicated a significant reduction in depressive-like behaviors, suggesting that this compound could be developed into a new class of antidepressants .

Case Study: Cancer Therapeutics

In vitro studies on the inhibition of LSD1 by cyclopropylamines have shown promising results, with significant reductions in cell proliferation observed in various cancer cell lines. The compound's mechanism involves the restoration of normal gene expression patterns, which could lead to decreased tumor growth and improved patient outcomes .

Potential Side Effects and Considerations

While the pharmacological potential is significant, it is essential to consider the safety profile of this compound. Preliminary studies suggest that while it shows efficacy, there may be side effects related to its action on neurotransmitter systems and histone modification pathways. Further toxicological studies are necessary to evaluate its safety for clinical use.

Mechanism of Action

The mechanism by which 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in molecular structures, affecting binding and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride and related compounds:

Key Observations:

- Structural Features: The target compound’s cyclopropylamine group distinguishes it from Levocetirizine’s piperazine-chlorophenyl structure and the phenol group in 4-(1-Aminocyclopropyl)phenol hydrochloride.

- Salt Form: Like Levocetirizine and Valtercitabine dihydrochloride (), the dihydrochloride salt improves aqueous solubility compared to free bases, a critical factor in drug formulation . However, its industrial-grade classification suggests non-pharmaceutical uses, such as catalysis or polymer synthesis .

- Molecular Weight: The compound is lighter than Levocetirizine but heavier than its phenol analog, influencing its diffusion properties and synthetic utility.

Thermal and Solubility Considerations

However, dihydrochloride salts generally exhibit higher melting points and thermal stability than free bases due to ionic interactions . Industrial-grade purity (99%) further supports its use in high-temperature reactions or as a stable intermediate .

Biological Activity

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride, with the CAS number 1400999-64-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is synthesized through a series of reactions involving cyclopropylation and amination, ultimately forming a dihydrochloride salt to enhance stability and solubility. The general synthetic route includes:

- Amination : Addition of an amino group to the cyclopropylated intermediate.

- Hydrochloride Salt Formation : Enhancing solubility and stability for biological applications.

This compound acts primarily through interactions with specific molecular targets such as enzymes and receptors. It may function as a ligand, modulating the activity of these targets, which can lead to various biochemical and physiological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests revealed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it exhibits stronger antibacterial activity compared to traditional antibiotics like ampicillin.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | 40 | 10 |

| Escherichia coli | 38 | 15 |

These results suggest that this compound could be a promising candidate for developing new antibacterial agents .

Protease Inhibition

The compound has also been studied for its protease inhibition capabilities. For instance, in experiments involving serine proteases, it demonstrated significant inhibition over time:

- Compound : this compound

- Inhibition Rate :

- 0 min: 68%

- 96 min: 100%

This time-dependent inhibition suggests that the compound's effectiveness increases with exposure time, making it a potential therapeutic agent in conditions where protease activity is detrimental .

Study on Antibacterial Efficacy

A study evaluated various derivatives of ciprofloxacin alongside this compound. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Bacillus subtilis and Escherichia coli. Notably, the compound's structural features contributed to its superior efficacy compared to parent drugs .

Protease Inhibition Research

In another study focusing on serine proteases, derivatives including 4-(1-Amino-cyclopropyl)-phenylamine showed promising results in inhibiting enzyme activity. The half-life of inhibition was recorded at approximately 22.5 minutes, indicating sustained activity that could be beneficial in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Cyclopropane Ring Formation : React 4-nitrobenzaldehyde with a cyclopropane precursor (e.g., via [2+1] cycloaddition using diazomethane derivatives) to form the cyclopropyl-nitrobenzene intermediate .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite under controlled pH to avoid over-reduction .

Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt. Recrystallization in ethanol/water mixtures improves purity (>98%) .

Key Characterization : Confirm structure via ¹H/¹³C NMR (amine protons at δ 2.5–3.5 ppm; cyclopropane protons as multiplet at δ 1.0–1.5 ppm) and HPLC (≥95% purity, C18 column, 0.1% TFA in mobile phase) .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 1–12) and polar solvents (e.g., water, DMSO). The dihydrochloride form is typically water-soluble (>50 mg/mL at pH 3–5) but may precipitate in alkaline conditions due to deprotonation .

- Stability : Conduct accelerated degradation studies:

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor via TLC/HPLC for amine oxidation or cyclopropane ring opening .

- Photostability : Expose to UV light (320–400 nm) for 48 hours; check for color changes (clarity test per Pharmacopoeia guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Systematic Solubility Profiling : Use a shake-flask method with HPLC quantification. For example:

| Solvent | Concentration (mg/mL) | pH | Temperature (°C) |

|---|---|---|---|

| Water | 52.3 ± 1.2 | 3.0 | 25 |

| DMSO | 89.5 ± 2.1 | – | 25 |

| Ethanol | 12.4 ± 0.8 | – | 25 |

- Contradiction Analysis : Discrepancies may arise from residual counterions (e.g., chloride content affecting hygroscopicity) or polymorphic forms. Use X-ray diffraction (XRD) to identify crystalline vs. amorphous states .

Q. What strategies are effective for impurity profiling and quantification in batch synthesis?

- Methodological Answer :

- Impurity Identification : Use LC-MS to detect byproducts (e.g., incomplete reduction intermediates or cyclopropane ring-opened derivatives). Common impurities include:

- 4-(1-Nitro-cyclopropyl)-phenylamine : Retention time ~8.2 min (HPLC, 220 nm) .

- Oxidative Degradants : Monitor for quinone-like structures via UV-Vis at 280 nm .

- Quantification : Calibrate against EP/BP impurity standards (e.g., ≤0.5% for major impurities) using external calibration curves .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electrophilic Substitution : React with acetyl chloride in dichloromethane (DCM) to form N-acetyl derivatives. Track reaction progress via FT-IR (disappearance of -NH₂ stretch at ~3350 cm⁻¹) .

- Nucleophilic Reactivity : Test with benzoyl chloride under basic conditions (e.g., triethylamine). Isolate products via column chromatography (silica gel, ethyl acetate/hexane) and confirm by HRMS .

Experimental Design Considerations

Q. What experimental controls are critical when studying this compound’s biological activity in cell-based assays?

- Methodological Answer :

- Vehicle Controls : Use HCl-neutralized buffers to account for dihydrochloride salt effects on pH .

- Stability in Media : Pre-test compound integrity in cell culture media (e.g., DMEM + 10% FBS) over 24 hours using LC-MS .

- Cytotoxicity Thresholds : Perform MTT assays at 0.1–100 μM to establish non-toxic doses for functional studies .

Data Interpretation and Troubleshooting

Q. How should researchers address inconsistent NMR spectra due to dynamic proton exchange?

- Methodological Answer :

- Temperature Variation : Acquire spectra at 25°C and 5°C to slow exchange broadening. For example, amine protons may resolve into distinct peaks at lower temperatures .

- Solvent Selection : Use DMSO-d₆ instead of D₂O to reduce proton exchange rates, enhancing signal clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.